molecular formula C23H44O5 B14359990 2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate CAS No. 94720-09-9

2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate

Cat. No.: B14359990
CAS No.: 94720-09-9
M. Wt: 400.6 g/mol
InChI Key: AMOUHEPMXADCLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate typically involves esterification reactions. One common method is the reaction of glycerol with butanoic acid and hexadecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkages.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Ester derivatives with different alkyl groups.

Scientific Research Applications

2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate involves its interaction with lipid bilayers in cell membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This compound can also act as a substrate for lipases, leading to the release of fatty acids and glycerol, which are further metabolized in cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate is unique due to its specific combination of butanoic acid and hexadecanoic acid esterified to glycerol. This unique structure imparts specific physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

(2-butanoyloxy-3-hydroxypropyl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22(25)27-20-21(19-24)28-23(26)17-4-2/h21,24H,3-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOUHEPMXADCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705683
Record name 2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94720-09-9
Record name 2-(Butanoyloxy)-3-hydroxypropyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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